![molecular formula C18H16F3NO4 B3058848 N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine CAS No. 921623-47-4](/img/structure/B3058848.png)
N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Overview
Description
N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine, also known as Boc-4-(CF3)-Phe-OH, is a modified form of the amino acid phenylalanine. It is widely used in scientific research as a building block for the synthesis of peptides and proteins. The unique properties of Boc-4-(CF3)-Phe-OH make it an important tool for investigating the biochemical and physiological effects of peptides and proteins.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH is not well understood. However, it is believed that the trifluoromethyl group on the phenyl ring can interact with other molecules in the body, leading to changes in their activity. This can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH are dependent on the specific peptide or protein that it is used to synthesize. However, some general effects include changes in enzyme activity, receptor binding, and protein-protein interactions. These effects can be used to study a range of biological processes, including signal transduction, gene expression, and protein folding.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH in lab experiments include its ability to introduce a trifluoromethyl group into peptides and proteins, which can lead to unique biochemical and physiological effects. Additionally, the synthesis of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH is well-established, making it relatively easy to obtain. However, the limitations of using N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH include its cost, which can be prohibitive for some researchers. Additionally, the effects of the trifluoromethyl group can be difficult to predict, making it challenging to design experiments that yield meaningful results.
Future Directions
For research involving N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH include the development of new methods for introducing trifluoromethyl groups into peptides and proteins. Additionally, researchers may investigate the specific biochemical and physiological effects of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH on different biological processes. Finally, the use of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH in drug discovery may be explored, as the unique properties of the trifluoromethyl group may lead to the development of new and more effective drugs.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides and proteins that contain a trifluoromethyl group. The unique properties of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH allow researchers to study the biochemical and physiological effects of these peptides and proteins.
properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)14-8-6-12(7-9-14)10-15(16(23)24)22-17(25)26-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,22,25)(H,23,24)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAUMTNVPKCVGF-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624575 | |
Record name | N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921623-47-4 | |
Record name | N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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